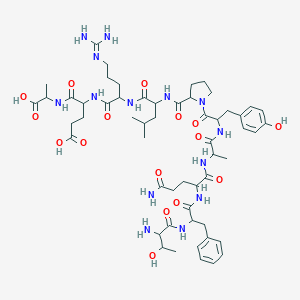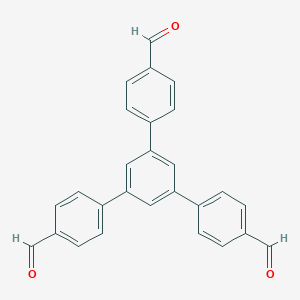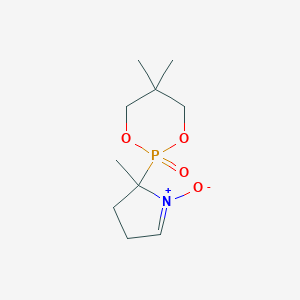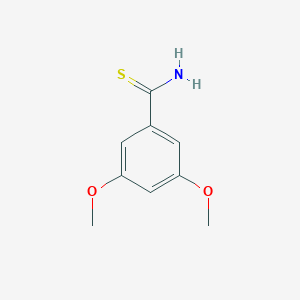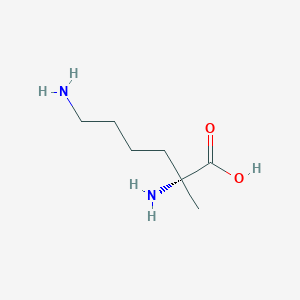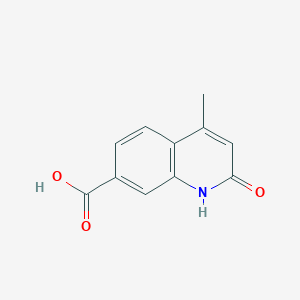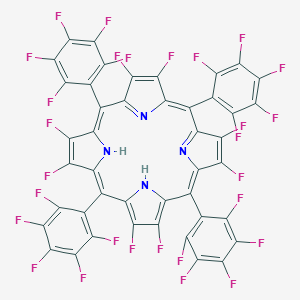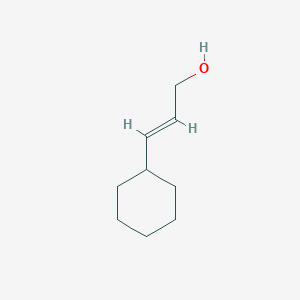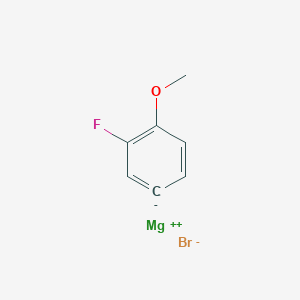![molecular formula C18H16O2S B055049 (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid CAS No. 112930-60-6](/img/structure/B55049.png)
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is a chemical compound that belongs to the class of benzothiepin derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammation. Additionally, it has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid is not fully understood. However, it has been shown to modulate various signaling pathways involved in cell growth, apoptosis, and inflammation. It has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to activate the p38 MAPK pathway, which is involved in apoptosis.
Effets Biochimiques Et Physiologiques
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and inducing DNA fragmentation. It has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. Additionally, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid in lab experiments is its potential therapeutic applications in various diseases. It has been shown to have anticancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and safety profile of this compound.
Orientations Futures
There are several future directions for the study of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid. One direction is to further investigate its mechanism of action and signaling pathways involved in its therapeutic effects. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo to determine its potential as a therapeutic agent. Finally, clinical trials are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of (3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid involves the condensation of 2-methylbenzo[c][1]benzothiepin-6-one with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to acid hydrolysis to obtain the desired compound.
Propriétés
Numéro CAS |
112930-60-6 |
|---|---|
Nom du produit |
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
Formule moléculaire |
C18H16O2S |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C18H16O2S/c1-12-6-8-17-16(10-12)15(7-9-18(19)20)14-5-3-2-4-13(14)11-21-17/h2-8,10H,9,11H2,1H3,(H,19,20)/b15-7+ |
Clé InChI |
SSTKQFGZJJOWGS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC\2=C(C=C1)SCC3=CC=CC=C3/C2=C\CC(=O)O |
SMILES |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O |
SMILES canonique |
CC1=CC2=C(C=C1)SCC3=CC=CC=C3C2=CCC(=O)O |
Synonymes |
(E)-3-(2-Methyl-6,11-dihydrodibenzo(b,e)thiepin-11-ylidene)propionic a cid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



